Trimethyl phosphonoacetate

描述

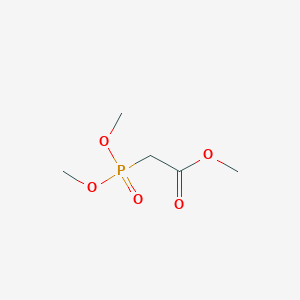

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl 2-dimethoxyphosphorylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11O5P/c1-8-5(6)4-11(7,9-2)10-3/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIGOIUCRXKUEIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064063 | |

| Record name | Acetic acid, (dimethoxyphosphinyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5927-18-4 | |

| Record name | Trimethyl phosphonoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5927-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylacetyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005927184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5927-18-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84262 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-(dimethoxyphosphinyl)-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, (dimethoxyphosphinyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyl phosphonoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Trimethyl Phosphonoacetate

Arbuzov Rearrangement Reactions in Trimethyl Phosphonoacetate Synthesis

The Michaelis-Arbuzov reaction, commonly known as the Arbuzov rearrangement, is a cornerstone in organophosphorus chemistry and a primary method for synthesizing this compound. google.comwikipedia.org This reaction typically involves the interaction of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.orgorganic-chemistry.org

Synthesis from Trimethyl Phosphite and Methyl Chloroacetate (B1199739)

The synthesis of this compound via the Arbuzov rearrangement is achieved through the reaction of trimethyl phosphite with methyl chloroacetate. google.com The fundamental reaction mechanism begins with the nucleophilic attack of the phosphorus atom in trimethyl phosphite on the electrophilic carbon of methyl chloroacetate. wikipedia.orgorganic-chemistry.org This initial step results in the formation of a phosphonium (B103445) salt intermediate. wikipedia.org Subsequently, a dealkylation of this intermediate, typically by the displaced halide ion, yields the final product, this compound, and a methyl halide byproduct. google.comwikipedia.org

Catalytic Approaches in Arbuzov Rearrangement (e.g., Tetrabutylammonium (B224687) Iodide)

To enhance the efficiency of the Arbuzov rearrangement for this compound synthesis, catalytic approaches are often employed. google.comguidechem.com One such effective catalyst is tetrabutylammonium iodide. google.comguidechem.com The presence of this catalyst facilitates the reaction, allowing it to proceed rapidly and under milder conditions. google.com This catalytic method can lead to high yields of the desired phosphonate (B1237965) product. google.com The use of a catalyst like tetrabutylammonium iodide can also be beneficial in overcoming the high energy consumption and costs associated with traditional high-temperature synthesis methods. google.com

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound in the Arbuzov synthesis. Key parameters that are often adjusted include temperature, reaction time, and stoichiometry of the reactants.

For instance, a common procedure involves heating a mixture of methyl chloroacetate and a catalyst like tetrabutylammonium iodide to around 80°C. guidechem.comchemicalbook.com Trimethyl phosphite is then added dropwise, controlling the rate of addition to manage the reaction's reflux. guidechem.comchemicalbook.com The temperature is typically maintained between 80-110°C during the addition and then held at 110-120°C for several hours to ensure the reaction goes to completion. guidechem.comchemicalbook.com An optimal total reaction time is often cited as 14 hours. google.comguidechem.com

The stoichiometry of the reactants is another critical factor. A common weight ratio for methyl chloroacetate, tetrabutylammonium iodide catalyst, and trimethyl phosphite is 1:0.02:1.15. guidechem.com Another protocol suggests a molar ratio of 2.5 M methyl chloroacetate to 5.5 M trimethyl phosphite. Following the reaction, distillation is used to isolate the product, with one specific example reporting a 75% yield.

Table 1: Exemplary Optimized Reaction Conditions for Arbuzov Synthesis

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Tetrabutylammonium Iodide | google.comguidechem.com |

| Initial Temperature | 80°C | guidechem.comchemicalbook.com |

| Addition Temperature | 80-110°C | guidechem.comchemicalbook.com |

| Reaction Temperature | 110-120°C | guidechem.comchemicalbook.com |

| Addition Time | 6-8 hours | guidechem.comchemicalbook.com |

| Reaction Time | 6-8 hours | guidechem.comchemicalbook.com |

| Total Reaction Time | 14 hours | google.comguidechem.com |

| Reactant Ratio (by weight) | 1 (Methyl Chloroacetate) : 0.02 (Catalyst) : 1.15 (Trimethyl Phosphite) | guidechem.com |

Byproduct Analysis and Management in Arbuzov Synthesis

The Arbuzov synthesis of this compound is not without the formation of byproducts. The primary byproduct of the reaction is chloromethane, which is formed during the dealkylation step of the phosphonium intermediate. google.comguidechem.com Effective management of this gaseous byproduct is important, and techniques such as deep cold compression can be used for its recovery. guidechem.comchemicalbook.com

Analysis of the crude product mixture often reveals the presence of unreacted starting materials and other side products. A typical composition of the crude product might include 2-5% methyl chloroacetate, 7-12% of an organophosphorous fire retardant (likely a side product), and 75-85% this compound. google.com High-boiling phosphorous components may also be present in small amounts (1-3%). google.com

Purification of the crude product is typically achieved through distillation. google.comguidechem.com By carefully controlling the distillation process based on the different boiling points of the components, unreacted methyl chloroacetate can be recovered and recycled. google.comguidechem.com The organophosphorus fire retardant and the desired this compound are also separated. google.comguidechem.com The residue remaining in the distillation still can be treated with an alkali and potentially repurposed, for instance, as a phosphorus-potassium fertilizer. google.comguidechem.com

Alternative Synthetic Pathways to this compound

While the Arbuzov rearrangement is a dominant method, alternative synthetic routes to this compound have been explored to potentially offer advantages in terms of reaction conditions or starting materials.

Interphase Alkylation of Dimethyl Phosphite by Methyl Chloroacetate

An alternative pathway for the synthesis of this compound is the interphase alkylation of dimethyl phosphite with methyl chloroacetate. butlerov.comgoogle.com This method is carried out in a heterogeneous system, often without the use of a solvent. butlerov.com The reaction utilizes a solid base, such as potassium carbonate or sodium carbonate, in the presence of a phase transfer catalyst. butlerov.com

In a typical procedure, methyl chloroacetate is added to a mixture of dimethyl phosphite and potassium carbonate. google.com The reaction is conducted with stirring at a controlled temperature, for example, between 20-50°C, for a period of 10-18 hours. google.com The molar ratio of dimethyl phosphite to methyl chloroacetate to potassium carbonate is an important parameter, with a suggested ratio of (1-1.3):1:(1.5-2). google.com Interestingly, in some instances, the phosphoryl-containing starting and final products themselves can act as the phase transfer catalyst, eliminating the need for an additional catalytic agent. google.com

Following the reaction, the target product is isolated. This involves treating the reaction mixture with a solvent like chloroform (B151607) and a small amount of water, followed by filtration, washing, and evaporation of the solvent. google.com The final product is then purified by vacuum distillation. google.com Another described method involves adding methyl chloroacetate to a mixture of dimethyl phosphite and potassium carbonate powder and stirring at 20-30°C for 18 hours. guidechem.com After workup, which includes extraction with ethyl acetate, the final product is obtained. guidechem.com

Table 2: Comparison of Synthetic Methodologies

| Feature | Arbuzov Rearrangement | Interphase Alkylation |

|---|---|---|

| Phosphorus Reactant | Trimethyl Phosphite | Dimethyl Phosphite |

| Halogenated Reactant | Methyl Chloroacetate | Methyl Chloroacetate |

| Key Reagent/Catalyst | Tetrabutylammonium Iodide (optional) | Potassium Carbonate/Phase Transfer Catalyst |

| Typical Temperature | 80-120°C | 20-50°C |

| Byproduct | Chloromethane | - |

| Phase | Homogeneous (often) | Heterogeneous |

Exploration of Phase Transfer Catalysts in Alkylation Reactions

The synthesis of this compound via the alkylation of dimethyl phosphite with methyl chloroacetate can be effectively enhanced through the use of phase transfer catalysis (PTC). This methodology is particularly useful in biphasic systems, where the reactants are present in immiscible liquid phases. Phase transfer catalysts facilitate the transfer of the phosphite anion from an aqueous or solid phase to an organic phase where the alkylating agent is located, thereby accelerating the reaction.

In a typical PTC approach, an inexpensive base like potassium carbonate or sodium carbonate is used to deprotonate dimethyl phosphite. researchgate.net The resulting anion is then transported into the organic phase by a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, to react with methyl chloroacetate. Research into this method has demonstrated that the choice of catalyst and base significantly affects the reaction kinetics and selectivity. researchgate.net For instance, the use of different phase transfer catalysts with sodium carbonate as the base has been shown to influence the yield and selectivity of the reaction. researchgate.net

Catalysts like tetrabutylammonium bromide (TBAB) are commonly employed in these reactions. researchgate.net The efficiency of the PTC system can sometimes be further improved by the introduction of a third liquid phase, creating an L-L-L (liquid-liquid-liquid) PTC system, which has been shown to dramatically enhance reaction rates in certain syntheses. researchgate.net The optimization of process conditions, including the selection of the catalyst and base, allows for scalable synthesis using commercially available materials without the need for complex and costly technological methods. researchgate.net

Comparative Analysis of Synthetic Routes: Efficiency and Environmental Impact

Several methodologies exist for the synthesis of this compound, each with distinct advantages and disadvantages concerning efficiency, cost, and environmental footprint.

The most traditional and widely used method is the Michaelis-Arbuzov reaction , which involves the reaction of trimethyl phosphite with methyl chloroacetate. google.com This route is often favored due to its high conversion rates, with yields of this compound reaching over 95%, and the use of readily available starting materials. google.com However, a significant environmental drawback is the production of methyl chloride as a byproduct, a volatile and toxic compound. google.com The reaction is also exothermic and requires careful temperature control.

A greener alternative is the base-assisted alkylation of dimethyl phosphite with methyl chloroacetate, often employing phase transfer catalysis. researchgate.net This method avoids the formation of the toxic methyl chloride byproduct. Common bases include potassium carbonate and sodium carbonate. researchgate.net While this route is more environmentally benign, it may necessitate careful optimization of catalysts, bases, and reaction conditions to achieve high yields and selectivity, potentially adding complexity to the process. researchgate.net

Table 1: Comparative Analysis of Synthetic Routes for this compound

| Synthetic Route | Primary Reactants | Key Byproduct(s) | Advantages | Disadvantages | Environmental Impact |

|---|---|---|---|---|---|

| Michaelis-Arbuzov Reaction | Trimethyl phosphite, Methyl chloroacetate | Methyl chloride | High yield and conversion rate. google.com | Forms toxic, volatile byproduct; exothermic. google.com | Moderate to High |

| Base-Assisted Alkylation (PTC) | Dimethyl phosphite, Methyl chloroacetate, Base | Inorganic Salt | Avoids toxic byproducts. researchgate.net | Requires catalyst and base optimization. researchgate.net | Low to Moderate |

| Direct Esterification | Phosphonoacetic acid, Methanol | Water | Highly atom-economical. | Equilibrium-limited; may require water removal. | Low |

Post-Synthesis Purification and Characterization Techniques

Distillation and Chromatography for High-Purity this compound

Following synthesis, crude this compound must be purified to remove unreacted starting materials, catalysts, and byproducts. The primary method for large-scale purification is vacuum distillation . Given the high boiling point of this compound, distillation under reduced pressure is necessary to prevent thermal decomposition. thieme-connect.com A patent describes a process where the crude product is purified in a high-purity rectification tower, allowing for the separation of lower-boiling components like methyl chloroacetate and higher-boiling residues from the desired product. google.com One source reports a boiling point of 125°C at 8 Torr.

For laboratory-scale purification or when very high purity is needed, silica (B1680970) gel column chromatography is an effective technique. thieme-connect.comtcichemicals.com The crude product is loaded onto a silica gel column and eluted with a solvent system, typically a mixture of hexane (B92381) and ethyl acetate. tcichemicals.com A common eluent ratio is 4:1 hexane to ethyl acetate. tcichemicals.com The separation is monitored, and fractions containing the pure product are combined and concentrated to yield purified this compound. tcichemicals.comambeed.com For some applications, purification by simple extraction is sufficient, avoiding the need for chromatography or distillation. researchgate.net

Spectroscopic Characterization of Synthesized this compound (e.g., NMR, IR)

The structural identity and purity of synthesized this compound are confirmed using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a key analytical tool.

¹H NMR: The proton NMR spectrum provides characteristic signals. The six protons of the two methoxy (B1213986) groups on the phosphorus atom (P-(OCH₃)₂) typically appear as a doublet around 3.76 ppm, showing coupling to the phosphorus nucleus. The three protons of the methyl ester group (-COOCH₃) appear as a singlet at approximately 3.82 ppm. The two methylene (B1212753) protons (-CH₂-) adjacent to the phosphorus atom show up as a doublet around 3.02 ppm, also due to coupling with phosphorus. chemicalbook.com

³¹P NMR: The phosphorus-31 NMR spectrum is highly diagnostic, showing a single peak characteristic of a phosphonate environment. One study reports a chemical shift of -1.50 ppm for a related silylated intermediate. thieme-connect.com

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The gas-phase IR spectrum of this compound shows several key absorption bands. nist.gov A very strong absorption appears around 1750 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the ester group. Another prominent, strong band for the P=O stretch is observed at approximately 1270 cm⁻¹. Strong absorptions corresponding to P-O-C and C-O-C stretches are visible in the 1000-1200 cm⁻¹ region. C-H stretching vibrations from the methyl groups are found just below 3000 cm⁻¹. nist.gov

Table 2: Spectroscopic Data for this compound

| Technique | Functional Group/Proton Environment | Characteristic Signal / Frequency |

|---|---|---|

| ¹H NMR | -COOCH₃ | ~3.82 ppm (singlet) chemicalbook.com |

| P-(OCH₃)₂ | ~3.76 ppm (doublet) chemicalbook.com | |

| -CH₂-P | ~3.02 ppm (doublet) chemicalbook.com | |

| IR Spectroscopy | C=O Stretch (Ester) | ~1750 cm⁻¹ nist.gov |

| P=O Stretch (Phosphonate) | ~1270 cm⁻¹ nist.gov | |

| P-O-C / C-O-C Stretches | 1000-1200 cm⁻¹ nist.gov |

Mechanistic Investigations of Trimethyl Phosphonoacetate Reactivity

Horner-Wadsworth-Emmons (HWE) Reaction Mechanism with Trimethyl Phosphonoacetate

Computational studies, specifically ab initio calculations, have provided significant insights into the step-by-step mechanism of the HWE reaction involving this compound. acs.orgnih.govnii.ac.jp The generally accepted pathway involves the initial deprotonation of the phosphonate (B1237965), followed by nucleophilic attack on a carbonyl compound, formation of a cyclic intermediate, and subsequent decomposition to the final alkene product. nrochemistry.comresearchgate.net

The initial and crucial step of the HWE reaction is the deprotonation of this compound at the α-carbon to generate a phosphonate carbanion. wikipedia.orgnrochemistry.com This process is typically achieved using a base. The acidity of the α-proton is enhanced by the electron-withdrawing nature of the adjacent phosphonate and ester groups, which stabilize the resulting negative charge on the carbanion. ukessays.com This stabilization makes the phosphonate carbanion a soft, highly nucleophilic species. acs.orgthieme-connect.com

The formation of the phosphonate carbanion is a reversible process, and the choice of base can influence the subsequent stereochemical outcome of the reaction. wikipedia.org

The generated phosphonate carbanion is a potent nucleophile that readily attacks the electrophilic carbon of an aldehyde or ketone. acs.orgnrochemistry.com This nucleophilic addition is a key bond-forming step in the HWE reaction. wikipedia.org The carbonyl carbon, with its partial positive charge due to the electronegativity of the oxygen atom, is susceptible to attack by the electron-rich carbanion. libretexts.org

This addition leads to the formation of a tetrahedral alkoxide intermediate. libretexts.orgpressbooks.pub While aldehydes are generally more reactive towards nucleophilic addition than ketones due to lesser steric hindrance and greater polarization of the carbonyl group, phosphonate carbanions from reagents like this compound are nucleophilic enough to react efficiently with a wide range of both aldehydes and ketones, including sterically hindered ones. nrochemistry.comlibretexts.org

The oxaphosphetane intermediate is unstable and readily decomposes to yield the final products: an alkene and a water-soluble phosphate (B84403) ester. acs.orgacs.org This decomposition is a stereospecific process that occurs through a syn-elimination pathway. researchgate.net The mechanism involves the cleavage of the phosphorus-carbon and oxygen-carbon bonds within the four-membered ring. acs.orgnih.gov

This step is generally irreversible and drives the reaction towards the formation of the thermodynamically stable products. acs.orgresearchgate.net The ease of removal of the phosphate byproduct, typically by aqueous extraction, is a significant practical advantage of the HWE reaction over the classic Wittig reaction. wikipedia.org

A hallmark of the HWE reaction with stabilized phosphonates like this compound is its high stereoselectivity, predominantly favoring the formation of the (E)-alkene (trans-isomer). acs.orgwikipedia.orgnrochemistry.com This selectivity is established during the reaction sequence, with the transition state leading to the (E)-alkene being energetically more favorable than the one leading to the (Z)-alkene. acs.orgnih.govnii.ac.jp

The preference for the (E)-isomer is attributed to steric factors in the transition state of the rate-determining oxaphosphetane formation. acs.orgresearchgate.net The arrangement that minimizes steric repulsion between the substituents on the developing double bond is favored, which corresponds to the trans-geometry. acs.org While the classical HWE reaction is a reliable method for synthesizing (E)-alkenes, modifications to the phosphonate reagent and reaction conditions can be employed to favor the formation of (Z)-alkenes. wikipedia.orgnrochemistry.com

The stereochemical outcome of the Horner-Wadsworth-Emmons reaction can be significantly influenced by the choice of cation (from the base used for deprotonation) and the solvent system. nih.govacs.orgconicet.gov.ar Research has shown that these factors can alter the E/Z ratio of the resulting alkene products.

Systematic studies have revealed that for the reaction of this compound with aldehydes, the use of lithium salts tends to provide higher (E)-stereoselectivity compared to sodium or potassium salts. wikipedia.org The nature of the cation affects the aggregation and structure of the phosphonate enolate, which in turn influences the transition state geometry of the addition and cyclization steps. nih.govchemrxiv.org

Table of Reaction Parameters and Stereoselectivity

| Cation | Solvent | Temperature (°C) | E/Z Ratio |

| Li⁺ | THF | -78 to 23 | Higher E-selectivity |

| Na⁺ | THF | -78 to 23 | Moderate E-selectivity |

| K⁺ | THF | -78 to 23 | Lower E-selectivity |

| K⁺ with 18-crown-6 | THF | -78 | Favors Z-selectivity |

This table provides a generalized summary based on established trends. Actual ratios are substrate-dependent. wikipedia.orgconicet.gov.ar

Stereoselectivity in HWE Reactions: E/Z Alkene Formation

Transition State Analysis for E/Z Selectivity

The E/Z selectivity of the Horner-Wadsworth-Emmons reaction involving this compound is a critical aspect that has been rationalized through detailed transition state analysis. Computational studies have been instrumental in elucidating the energetic differences between the diastereomeric transition states that lead to the respective E and Z-alkenes.

In the reaction of the lithium enolate of this compound with an aldehyde, the formation of the four-membered oxaphosphetane intermediate is a key step. The stereochemical outcome of the reaction is largely determined by the relative energies of the transition states leading to the erythro and threo diastereomers of the betaine-like intermediate, which then proceed to the Z and E-alkenes, respectively.

Ab initio calculations have shown that for the reaction with acetaldehyde, the transition state leading to the trans-olefin (E-isomer) is energetically more favorable than the one leading to the cis-olefin (Z-isomer). researchgate.netnih.gov This preference is attributed to steric factors in the transition state. Specifically, the transition state for the formation of the threo-oxaphosphetane, which decomposes to the E-alkene, is lower in energy than the erythro-oxaphosphetane transition state leading to the Z-alkene. koreascience.krresearchgate.net The steric hindrance between the ester group of the phosphonate and the substituent on the aldehyde in the erythro transition state is a key destabilizing factor. koreascience.kr

The energy difference between these competing transition states dictates the product ratio. Even small energy differences of a few kilocalories per mole can lead to high selectivity under kinetic control. The general preference for E-alkenes with unstabilized phosphonates like this compound is a well-documented phenomenon, and transition state analysis provides a robust theoretical foundation for this empirical observation. koreascience.kr

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry has become an indispensable tool for dissecting the intricate mechanistic details of the HWE reaction. Through various theoretical models, researchers have been able to map out the entire reaction pathway, characterize intermediates and transition states, and rationalize experimental outcomes such as stereoselectivity.

Ab Initio Calculations for HWE Reaction Pathways

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, have provided a foundational understanding of the HWE reaction mechanism involving this compound. Pioneering work in this area has detailed the multi-step process that begins with the formation of the phosphonate carbanion. nih.gov

For the reaction of the lithium enolate of this compound with acetaldehyde, ab initio studies (e.g., at the RHF/6-31+G* level of theory) have mapped out the following reaction pathway: researchgate.netnih.gov

Nucleophilic Addition: The phosphonate carbanion adds to the carbonyl group of the aldehyde to form a betaine-like intermediate.

Pseudorotation: The oxaphosphetane may undergo pseudorotation to place the phosphorus-carbon and oxygen-carbon bonds in apical and equatorial positions, facilitating their cleavage.

P-C and O-C Bond Cleavage: The oxaphosphetane decomposes to yield the alkene and a phosphate byproduct.

These calculations have also been crucial in determining the relative energies of the various intermediates and transition states along the reaction coordinate, thereby explaining the observed E/Z selectivity. koreascience.krresearchgate.net

Density Functional Theory (DFT) Studies on this compound Reactivity

Density Functional Theory (DFT) has emerged as a powerful and computationally efficient method for studying the reactivity of this compound. DFT studies often provide results with an accuracy comparable to more computationally expensive ab initio methods, allowing for the investigation of more complex systems and the inclusion of solvent effects.

DFT calculations have been employed to refine the understanding of the HWE reaction mechanism. These studies corroborate the general pathway established by ab initio methods but can provide more accurate energetic information. For instance, DFT has been used to investigate the influence of different cations and solvent environments on the reaction's stereochemical outcome. The choice of functional and basis set in DFT calculations is critical for obtaining reliable results that correlate well with experimental observations. Recent studies on related systems have utilized functionals like ωB97XD to provide detailed insights into reaction mechanisms, including the analysis of transition states and intermediates. nih.gov

Modeling of Intermediates and Transition States

The modeling of intermediates and transition states is a cornerstone of computational investigations into the HWE reaction. The geometry and energy of these transient species provide a molecular-level picture of the reaction progress.

For the reaction of this compound, the key intermediates modeled are the initial adducts (betaines) and the subsequent oxaphosphetanes. Transition state structures for the nucleophilic addition and the oxaphosphetane formation and decomposition have been located and characterized. nih.govkoreascience.kr

The following table presents calculated relative energies for key transition states in the HWE reaction of the lithium enolate of this compound with acetaldehyde, illustrating the preference for the E-product.

| Transition State | Pathway | Relative Energy (kcal/mol) | Reference |

|---|---|---|---|

| erythro-TS-2 | Z-alkene formation | +1.5 to +3.5 (relative to threo-TS-2) | researchgate.net |

| threo-TS-2 | E-alkene formation | 0 (reference) | researchgate.net |

These models not only explain the inherent E-selectivity of the standard HWE reaction with this compound but also provide a framework for understanding how modifications to the phosphonate reagent or reaction conditions can alter this selectivity.

Resonance Structures and Their Impact on Reactivity

The reactivity of this compound is intrinsically linked to the electronic structure of its corresponding carbanion. The concept of resonance is fundamental to understanding the stability and nucleophilicity of this key intermediate.

Delocalization of Electrons and Stability of this compound Carbanion

Upon deprotonation at the α-carbon, the resulting carbanion of this compound is stabilized by resonance. The negative charge is not localized on the carbon atom but is delocalized onto the adjacent phosphoryl (P=O) and carbonyl (C=O) groups. mangaldaicollege.org This electron delocalization can be represented by the following resonance structures:

The delocalization of the negative charge significantly increases the stability of the carbanion compared to a hypothetical localized carbanion. mangaldaicollege.org This stabilization has several important consequences for the reactivity of this compound:

Increased Acidity: The resonance stabilization of the conjugate base lowers the pKa of the α-proton, making it readily accessible to a variety of bases.

Enhanced Nucleophilicity: While stabilized, the carbanion remains sufficiently nucleophilic to attack aldehydes and ketones, initiating the HWE reaction. The delocalization of the electron density influences the orbital energies and, consequently, the reactivity profile of the carbanion.

Control of Reactivity: The presence of both phosphoryl and ester groups provides a tunable electronic environment. Modifications to these groups can influence the stability and reactivity of the carbanion, which in turn can affect the stereochemical outcome of the HWE reaction.

Natural Bond Orbital (NBO) analysis, a computational technique, can provide a more quantitative picture of the electron distribution in the carbanion, confirming the significant delocalization of the negative charge onto the oxygen atoms of the phosphoryl and carbonyl groups. nih.govscience.gov This delocalization is a key factor in the utility of this compound as a reliable reagent in organic synthesis.

Influence of Resonance on Reactivity Patterns

The reactivity of this compound is fundamentally governed by the electronic effects of its constituent functional groups, particularly the phosphonate and the ester carbonyl group. The presence of these two electron-withdrawing groups significantly influences the acidity of the α-carbon, leading to the formation of a resonance-stabilized carbanion, more accurately described as an enolate. This resonance stabilization is the cornerstone of its characteristic reactivity, most notably in the Horner-Wadsworth-Emmons (HWE) reaction. youtube.comwikipedia.orglibretexts.org

Upon deprotonation by a suitable base, such as sodium methoxide (B1231860) or sodium hydride, this compound forms a nucleophilic anion. wpmucdn.comorganic-chemistry.org The negative charge is not localized on the α-carbon but is delocalized across the adjacent carbonyl group through resonance.

Table 1: Resonance Structures of this compound Enolate

| Structure | Description | Contribution to Hybrid |

| Carbanion Form: The negative charge is localized on the carbon atom alpha to both the phosphonate and carbonyl groups. | Minor Contributor | |

| Enolate Form: The negative charge is delocalized onto the more electronegative oxygen atom of the carbonyl group. | Major Contributor |

This inherent stability of the intermediate anion has profound implications for its reaction kinetics and stereochemical outcomes. In the Horner-Wadsworth-Emmons reaction, the stabilized phosphonate carbanion adds to an aldehyde or ketone. wikipedia.org The stability of the nucleophile allows the subsequent intermediates in the reaction pathway to equilibrate to the most thermodynamically stable conformation before eliminating the phosphate byproduct. wikipedia.orgorganic-chemistry.org This equilibration process typically favors the formation of an anti-periplanar intermediate, which ultimately leads to the predominant formation of the (E)-alkene (trans-isomer). organic-chemistry.org The high (E)-selectivity is a hallmark of HWE reactions involving stabilized phosphonates like this compound.

Detailed Research Findings

Research has demonstrated that the stereochemical outcome of the HWE reaction can be modulated by altering reaction conditions, which in turn influences the intermediate structures and their equilibrium, a direct consequence of the underlying resonance effects. Computational and experimental studies have provided detailed insights into these relationships.

A mechanistic study involving a Horner-Wadsworth-Emmons reaction highlighted the influence of solvents and the nature of the cation on the E/Z selectivity of the resulting alkene. acs.org The coordination of the solvent and cation with the oxygen of the enolate intermediate can affect the rate of equilibration and the relative energies of the transition states leading to the E and Z products.

Table 2: Influence of Reaction Conditions on Stereoselectivity (E/Z Ratio) Data adapted from a study on a substituted phosphonate reacting with an aldehyde, illustrating general principles applicable to HWE reactions. acs.org

| Entry | Solvent | Base | Temperature (°C) | E/Z Ratio |

| 1 | THF | LiHMDS | -78 | 4.5 : 1 |

| 2 | Toluene (B28343) | LiHMDS | -78 | 8 : 1 |

| 3 | Et₂O | LiHMDS | -78 | 6 : 1 |

| 4 | Toluene | LiHMDS | -100 | 9 : 1 |

| 5 | THF + DMPU | LiHMDS | -78 | 2.5 : 1 |

The data indicates that less coordinating solvents like toluene enhance the (E)-selectivity compared to more coordinating solvents like THF. acs.org Lowering the reaction temperature further improves this selectivity. acs.org The addition of a strongly coordinating cosolvent such as DMPU decreases the (E)-selectivity by altering cation solvation, which impacts the intermediate equilibration. acs.org

Furthermore, modifying the electronic properties of the phosphonate ester itself directly impacts the stability of the carbanion through resonance and inductive effects. Research has shown a correlation between the electron-withdrawing ability of the groups on the phosphorus atom and the geometrical selectivity of the HWE reaction. researchgate.net

Table 3: Correlation of Phosphonate Substituent with Alkene Selectivity Data derived from research on mixed phosphonoacetates reacting with aromatic aldehydes. researchgate.net

| Phosphonate Ester Substituents (on P) | ³¹P NMR Shift (δ, ppm) | Resulting Alkene Selectivity (Z/E) |

| OCH₃, OCH₃ | 32.5 | 5 / 95 |

| OCH₂CF₃, OCH₂CF₃ | 27.8 | 88 / 12 |

| OPh, OPh | 21.0 | 54 / 46 |

| OCH(CF₃)₂, OCH(CF₃)₂ | 18.5 | >95 / <5 |

As the substituents on the phosphorus become more electron-withdrawing (indicated by a downfield shift in the ³¹P NMR spectrum is not always the case, but reflects the electronic environment), the resulting phosphonate carbanion becomes more stable and "Wittig-like," which can favor the formation of (Z)-alkenes under specific conditions (Still-Gennari modification). researchgate.net This demonstrates that fine-tuning the resonance and inductive stabilization of the carbanion allows for control over the reactivity and stereochemical outcome of the olefination reaction.

Applications of Trimethyl Phosphonoacetate in Organic Synthesis

Horner-Wadsworth-Emmons Olefination in Complex Molecule Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction and is widely used for the synthesis of alkenes from carbonyl compounds. wpmucdn.comwpmucdn.com It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. wikipedia.org Trimethyl phosphonoacetate is a common HWE reagent that is more acidic than simple phosphonium (B103445) salts, which allows for the use of milder bases. wpmucdn.comwpmucdn.com A key advantage of the HWE reaction is that the dialkylphosphate salt byproduct is water-soluble, facilitating easier purification of the desired alkene product. wpmucdn.comwikipedia.org

A significant application of this compound is in the synthesis of α,β-unsaturated esters through its reaction with aldehydes and ketones. guidechem.comchemicalbook.com This transformation is a reliable method for producing these valuable synthetic intermediates. organic-chemistry.org The HWE reaction using this compound typically yields the (E)-isomer of the α,β-unsaturated ester with high selectivity. wpmucdn.com For instance, the reaction of this compound with p-anisaldehyde in the presence of a base like sodium methoxide (B1231860) produces methyl (E)-4-methoxycinnamate. wpmucdn.com

The general reaction involves the deprotonation of this compound to form a nucleophilic carbanion, which then attacks the carbonyl carbon of an aldehyde or ketone. wpmucdn.com The resulting intermediate collapses to form the alkene and a water-soluble phosphate (B84403) byproduct. wpmucdn.com The reaction conditions can be tuned to influence the stereochemical outcome. researchgate.net For example, a modified procedure using this compound and isobutyraldehyde (B47883) has been used to prepare methyl cis- and trans-4-methyl-2-pentenoate. cdnsciencepub.com

Table 1: Examples of α,β-Unsaturated Esters Synthesized Using this compound

| Aldehyde/Ketone | Base | Product | Reference |

| p-Anisaldehyde | Sodium methoxide | Methyl (E)-4-methoxycinnamate | wpmucdn.com |

| Isobutyraldehyde | Not specified | Methyl 4-methyl-2-pentenoate | cdnsciencepub.com |

| Various aldehydes | LiOH·H₂O or Ba(OH)₂·8H₂O | (E)-α-Methyl-α,β-unsaturated esters | researchgate.net |

The Horner-Wadsworth-Emmons reaction is a fundamental tool for the formation of carbon-carbon double bonds in organic molecules. chemborun.comwpmucdn.com this compound serves as a key reactant in this process, enabling the efficient introduction of a C=C bond into a variety of organic compounds. chemborun.comguidechem.com This reaction is crucial for the synthesis of larger, more complex molecules from smaller building blocks. wpmucdn.com The formation of the double bond occurs through the reaction of the phosphonate (B1237965) carbanion derived from this compound with a carbonyl compound, leading to an alkene and a phosphate byproduct. wpmucdn.com This method is valued for its reliability and the ease of removal of the byproducts. wpmucdn.comwikipedia.org

The stereochemical outcome of the Horner-Wadsworth-Emmons reaction can be controlled to favor the formation of a specific diastereomer or enantiomer. The classical HWE reaction generally favors the formation of (E)-alkenes. conicet.gov.arwikipedia.org However, modifications to the phosphonate reagent and reaction conditions can alter this selectivity. researchgate.net

For instance, the Still-Gennari modification utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in combination with strong, non-coordinating bases like potassium hexamethyldisilazide (KHMDS) and 18-crown-6, to achieve high Z-selectivity in the synthesis of α,β-unsaturated esters. thieme-connect.com While this compound itself typically leads to (E)-products, understanding the factors that control stereoselectivity is crucial for the synthesis of complex targets where specific stereochemistry is required. conicet.gov.arnih.gov Studies have investigated the effect of cations, temperature, and solvent on the stereoselectivity of the HWE reaction of this compound with aldehydes. nih.govacs.org The development of chiral phosphonates has also enabled enantioselective HWE reactions, providing access to optically active alkenes. researchgate.net

Formation of Carbon-Carbon Double Bonds

Role in Natural Product Synthesis

This compound is an important intermediate in the synthesis of various natural products. chemicalbook.comechemi.combelievechemical.com Its utility in the Horner-Wadsworth-Emmons reaction makes it a valuable tool for constructing key carbon-carbon double bonds found in many complex natural molecules. conicet.gov.ar

This compound is a reactant involved in intramolecular Mannich-type reactions which are used to produce the sarain A diazatricyclic core. guidechem.comchemicalbook.comsigmaaldrich.com Sarain A is a marine alkaloid with a complex polycyclic structure. The synthesis of its core structure represents a significant challenge, and the use of this compound is a key step in certain synthetic routes. google.comchemicalbook.com

This compound is a crucial Wittig-Horner reagent for manufacturing important intermediates for a variety of natural and biologically active compounds, including vitamins, drugs, and insect pheromones. chemicalbook.comechemi.combelievechemical.comlookchem.comcphi-online.comcphi-online.com The Horner-Wadsworth-Emmons reaction, utilizing this reagent, provides a reliable method for introducing the specific double bond geometries often found in these molecules. wpmucdn.comtradeindia.com For example, stereoselective olefination reactions are critical in the synthesis of vitamin A derivatives. acs.org The ability to control the E/Z selectivity of the newly formed double bond is paramount in synthesizing these target molecules with the correct biological activity. conicet.gov.ar

Examples in Total Synthesis of Bioactive Molecules

This compound is a crucial reagent in the total synthesis of various complex and biologically active natural products. Its application in the Horner-Wadsworth-Emmons (HWE) reaction is particularly noteworthy for the stereoselective formation of carbon-carbon double bonds, a common structural motif in many natural products.

A significant example is the total synthesis of Macrolactin A , a 24-membered macrolide with antiviral properties, including activity against HIV. nih.govbiorxiv.org In a highly convergent approach, the HWE reaction employing a phosphonate reagent derived from this compound was instrumental in constructing a key polyene fragment of the molecule. nih.govacs.org This reaction's high E-selectivity was critical for establishing the correct geometry of the double bond within the macrocycle. acs.org

Another prominent example is the total synthesis of (-)-Nakadomarin A , a marine alkaloid with a complex polycyclic architecture. rsc.orgnih.govnih.gov In some synthetic routes towards this molecule, this compound is utilized in an HWE reaction to introduce an α,β-unsaturated ester moiety. harvard.edu This step is vital for building the carbon framework necessary for subsequent cyclization reactions that form the intricate ring system of the final product. nih.govnih.govharvard.edu

The synthesis of the diazatricyclic core of sarain A , a marine alkaloid with a unique structure, also showcases the utility of this compound. sigmaaldrich.comguidechem.comcymitquimica.comthomassci.comscientificlabs.co.ukthermofisher.krlookchem.comchemicalbook.comsigmaaldrich.com While not a direct HWE application in this context, the phosphonate functionality is key to other transformations within the synthetic sequence. acs.org

Furthermore, in the synthesis of complex sesquiterpenes, such as in studies towards Heliespirone A , treatment of an aldehyde with triethyl phosphonoacetate (a closely related reagent) provides an efficient method for introducing a two-carbon unit with high diastereoselectivity, demonstrating the broader applicability of phosphonoacetates in natural product synthesis. jst.go.jp

The following table summarizes the role of this compound or its derivatives in the synthesis of these bioactive molecules.

| Bioactive Molecule | Key Reaction Involving Phosphonoacetate | Significance in Synthesis |

| Macrolactin A | Horner-Wadsworth-Emmons Reaction | Stereoselective formation of a key polyene fragment. nih.govacs.org |

| (-)-Nakadomarin A | Horner-Wadsworth-Emmons Reaction | Introduction of an α,β-unsaturated ester for framework construction. nih.govnih.govharvard.edu |

| Sarain A | Intermediate for further transformations | Essential for building the diazatricyclic core. acs.orgsigmaaldrich.comguidechem.comcymitquimica.comthomassci.comscientificlabs.co.ukthermofisher.krlookchem.comchemicalbook.comsigmaaldrich.com |

| Heliespirone A | Horner-Wadsworth-Emmons Reaction | Diastereoselective introduction of a two-carbon unit. jst.go.jp |

Other Synthetic Transformations Involving this compound

Beyond its well-established role in the HWE reaction, this compound participates in a variety of other important synthetic transformations.

This compound has been utilized as a reactant in intramolecular Mannich-type reactions. sigmaaldrich.comguidechem.comthomassci.comscientificlabs.co.ukchemicalbook.comsigmaaldrich.com A notable application is in the synthesis of the diazatricyclic core of sarain A. sigmaaldrich.comcymitquimica.comthomassci.comscientificlabs.co.ukthermofisher.krlookchem.comchemicalbook.comsigmaaldrich.com The nitro-Mannich reaction, a related transformation, has proven to be a powerful tool for carbon-carbon bond formation in the synthesis of alkaloids containing 1,2-diamine structures.

This compound and its derivatives are effective Michael acceptors in organometallic-catalyzed conjugate addition reactions. guidechem.combeilstein-journals.org These reactions, often catalyzed by copper complexes, allow for the formation of carbon-carbon or carbon-heteroatom bonds with high regio- and enantioselectivity. beilstein-journals.orgmdpi.com For instance, the 1,4-conjugate addition of organometallic compounds to 3-diethylphosphonocoumarins, derived from phosphonoacetates, proceeds in a highly diastereoselective manner to furnish α-(diethoxyphosphoryl)-δ-lactones. mdpi.com These reactions are crucial for creating stereogenic centers in a controlled fashion. beilstein-journals.org

This compound is a reactant in the prenylation and geranylation of various substrates, including hydroxyindoles and cinnamates. sigmaaldrich.comguidechem.comthomassci.comsigmaaldrich.com This transformation allows for the introduction of isoprenoid chains onto aromatic and other molecular scaffolds, a common structural motif in many natural products with diverse biological activities.

The reagent is also involved in olefin cross-metathesis and subsequent heterocyclization reactions. sigmaaldrich.comguidechem.comthomassci.comscientificlabs.co.ukchemicalbook.comsigmaaldrich.com This sequence provides a powerful strategy for the synthesis of various heterocyclic compounds. The unsaturated ester moiety formed from the phosphonate can participate in ring-closing metathesis to construct cyclic systems, which are prevalent in natural products and pharmaceuticals.

A significant application of this compound lies in the synthesis of phosphonate analogs of biologically important molecules, particularly for drug design. chemblink.commdpi.comresearchgate.net Phosphonates serve as stable bioisosteres of phosphates, offering resistance to enzymatic hydrolysis. smolecule.com

This strategy is widely employed in the development of:

Nucleoside and Nucleotide Analogs: this compound is a key building block for creating nucleotide analogs that can act as inhibitors of viral replication by mimicking natural nucleotides and disrupting the viral genome. chemblink.comresearchgate.net

Peptide Analogs: The incorporation of a phosphonate group into peptides can enhance their stability against enzymatic degradation, making them promising therapeutic candidates. chemblink.commdpi.com

Sphingosine-1-phosphate (S1P) Analogs: this compound is used in the synthesis of phosphonate analogs of S1P, a critical signaling molecule. researchgate.netnih.govwikipedia.org These analogs are explored as agonists or antagonists for S1P receptors, which are targets for treating autoimmune diseases and cancer. nih.govnih.gov

The synthesis of α-carboxy nucleoside phosphonates (α-CNPs) is a prime example, where these compounds have shown potent inhibitory activity against HIV reverse transcriptase without the need for cellular phosphorylation. researchgate.net

The following table details the various synthetic transformations involving this compound.

| Reaction Type | Description |

| Intramolecular Mannich-Type Reactions | Used to construct complex nitrogen-containing heterocyclic systems, such as the core of sarain A. sigmaaldrich.comguidechem.comcymitquimica.comthomassci.comscientificlabs.co.ukthermofisher.krlookchem.comchemicalbook.comsigmaaldrich.com |

| Organometallic-Catalyzed Michael Reactions | Acts as a Michael acceptor in conjugate additions to form C-C and C-heteroatom bonds with high stereocontrol. guidechem.combeilstein-journals.orgmdpi.com |

| Isoprenylation and Geranylation Reactions | Enables the attachment of isoprenoid units to molecules like hydroxyindoles and cinnamates. sigmaaldrich.comguidechem.comthomassci.comsigmaaldrich.com |

| Olefin Cross-Metathesis/Heterocyclization | Participates in metathesis reactions to form unsaturated esters, which can then undergo cyclization to produce heterocycles. sigmaaldrich.comguidechem.comthomassci.comscientificlabs.co.ukchemicalbook.comsigmaaldrich.com |

| Synthesis of Phosphonate Analogs | Serves as a key reagent for synthesizing stable phosphonate bioisosteres of phosphates for drug design, including nucleotide, peptide, and S1P analogs. chemblink.commdpi.comresearchgate.netsmolecule.comresearchgate.netnih.govwikipedia.orgnih.gov |

Utilization in Polymer Material Synthesis

This compound serves as a valuable building block in polymer chemistry, primarily for the synthesis of organophosphorus-containing polymers. chemblink.com Its incorporation into polymer chains, either as a comonomer or as a reactive additive, can significantly enhance material properties, most notably flame retardancy and thermal stability. chemblink.comchemimpex.com The presence of the phosphorus atom in the phosphonoacetate structure is key to these enhanced characteristics. chemblink.com This compound is utilized in various polymerization techniques to create a range of functional polymers.

One of the principal applications of this compound in material science is the development of flame-retardant polymers. chemblink.comhtdchem.comchemborun.com Organophosphorus compounds, including phosphonates derived from this compound, are increasingly used as alternatives to halogenated flame retardants. mdpi.com They can act in either the condensed phase, by promoting the formation of a protective char layer upon combustion, or in the gas phase, by releasing radical-scavenging species that interrupt the combustion cycle. mdpi.comfrontiersin.org

This compound can be incorporated into polymer backbones through polycondensation reactions. For example, it can be used in the synthesis of phosphorus-containing polyesters and polyamides. thermofire-project.eumwflameretardant.comhgxx.org In the synthesis of polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET), phosphorus-containing monomers can be added to the polymerization system to become part of the main molecular chain, resulting in intrinsically flame-retardant materials. mwflameretardant.commdpi.com This method ensures the permanent integration of the flame-retardant moiety, preventing its migration out of the polymer matrix over time. frontiersin.org

Research into bio-based polyamides has also explored the use of phosphorus-containing monomers to impart flame retardancy. In one study, phosphorus-containing diacid monomers were synthesized and incorporated into a bio-based polyamide (PA11) via molten-state polycondensation. thermofire-project.eu The resulting polymer, containing 1 wt% phosphorus, achieved a V2 classification in the UL94 vertical burn test, demonstrating the efficacy of this approach. thermofire-project.eu

The following table summarizes the impact of incorporating phosphorus-containing monomers on the flame retardancy of polymers, as indicated by the Limiting Oxygen Index (LOI) and UL94 vertical burn test ratings. A higher LOI value indicates better flame resistance.

Table 1: Flame Retardancy Performance of Polymers with Incorporated Phosphorus Compounds

| Polymer Matrix | Phosphorus Compound Type | Phosphorus Content (wt%) | LOI (%) | UL94 Rating | Reference |

|---|---|---|---|---|---|

| Epoxy Resin | Neat Resin | 0 | 22.5 | - | mdpi.com |

| Epoxy Resin | Organophosphorus Additive (36) | 15 | 32.1 | - | mdpi.com |

| Polyamide 11 (PA11) | Reactive P-containing Diacid (DOPO-based) | 1 | - | V2 | thermofire-project.eu |

| Polyethylene Terephthalate (PET) | Polyphosphonate (PDBA) | 10 | >32.0 | V-0 | mdpi.com |

| Polyester/Cotton Fabric | Neat Fabric | - | - | - | |

| Polyester/Cotton Fabric | P/N-based Flame-Retardant Coating | - | 28.0 | Self-extinguishing |

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) are crucial for evaluating the thermal stability of these modified polymers. TGA measures the weight loss of a material as a function of temperature, providing key data points like the onset of decomposition (Td5% or Td10%) and the amount of char residue at high temperatures. mdpi.comresearchgate.net A higher char residue is often indicative of a condensed-phase flame-retardant mechanism, where the polymer forms a protective insulating layer. mdpi.com

The data below illustrates the effect of organophosphorus additives on the thermal stability of polymers.

Table 2: Thermal Stability Data from TGA for Phosphorus-Containing Polymers

| Polymer System | Additive/Modification | Decomposition Temp. (Td10%, °C) | Char Residue at 700°C (%) | Reference |

|---|---|---|---|---|

| Paper | Homopolymer Coating (33a) | 331 | 37 | mdpi.com |

| Epoxy Resin | 15 wt% Additive (36) | Higher Td5% vs neat | 10.2 (under N2) | mdpi.com |

| Polyethylene Terephthalate (PET) | 10 wt% PDBA | 389.1 | 20.1 | mdpi.com |

While less commonly detailed for this compound specifically, its derivatives can also be used in addition polymerization. For instance, vinyl or acrylate (B77674) functional groups can be introduced to a phosphonate molecule, allowing it to act as a monomer or comonomer in free-radical polymerization to produce polymers with phosphorus-containing side chains. mdpi.com This approach is used to modify polymers like acrylonitrile-butadiene-styrene (ABS) and polyurethanes. mdpi.com

Comparative Studies and Reagent Modifications

Comparison with Wittig Reagents

The HWE reaction serves as a powerful alternative to the Wittig reaction for olefination, largely due to the distinct nature of the phosphonate-stabilized carbanion.

A primary distinction lies in the electronic properties of the carbanionic species. The phosphonate-stabilized carbanion generated from trimethyl phosphonoacetate is generally more nucleophilic but less basic than the corresponding phosphonium (B103445) ylides used in the Wittig reaction. wikipedia.orgthieme-connect.comreddit.com The presence of the electron-withdrawing phosphoryl group (P=O) delocalizes the negative charge on the adjacent carbon, increasing the acidity of the α-proton compared to a phosphonium salt. wpmucdn.comwpmucdn.com This enhanced acidity allows for the use of milder and less sterically demanding bases, such as sodium methoxide (B1231860) or even weaker amine bases under certain conditions, for deprotonation. wpmucdn.com In contrast, the generation of non-stabilized Wittig ylides often requires strong bases like butyllithium. wpmucdn.com The increased nucleophilicity of the HWE reagent allows it to react efficiently with a broader range of electrophiles, including sterically hindered ketones that are often unreactive toward less nucleophilic, stabilized Wittig ylides. orgsyn.orgnrochemistry.com

| Feature | HWE Reagent (from this compound) | Wittig Reagent (Phosphonium Ylide) |

| Basicity | Less basic | More basic |

| Nucleophilicity | More nucleophilic wikipedia.orgthieme-connect.com | Less nucleophilic (especially for stabilized ylides) |

| Required Base | Weaker bases (e.g., NaH, NaOMe) wpmucdn.com | Strong bases (e.g., n-BuLi) for non-stabilized ylides |

| Reactivity with Ketones | Generally reactive, even with hindered ketones orgsyn.orgnrochemistry.com | Stabilized ylides react poorly with ketones organicchemistrydata.org |

This table provides a comparative overview of the general properties of HWE reagents derived from this compound versus typical Wittig reagents.

One of the most significant practical advantages of the HWE reaction is the straightforward purification of the desired alkene product. wikipedia.orgalfa-chemistry.com The byproduct of the HWE reaction is a water-soluble dialkyl phosphate (B84403) salt, such as sodium diethyl phosphate. wikipedia.orgalfa-chemistry.com This salt can be easily and efficiently removed from the reaction mixture by a simple aqueous extraction (washing with water). wikipedia.orgorgsyn.orgorganic-chemistry.org In stark contrast, the Wittig reaction generates triphenylphosphine (B44618) oxide as a byproduct. wpmucdn.com Triphenylphosphine oxide is a high-boiling, crystalline solid that is often difficult to separate from the desired alkene product, frequently necessitating tedious and costly purification techniques like column chromatography. wpmucdn.com This ease of purification makes the HWE reaction highly scalable and more efficient for synthetic applications.

The standard HWE reaction with stabilized phosphonates like this compound is renowned for its high stereoselectivity, predominantly yielding the thermodynamically more stable (E)-alkene (trans-isomer). wikipedia.orgalfa-chemistry.comnumberanalytics.com This selectivity arises from the reaction mechanism, where the initial adducts can equilibrate to favor the intermediate that leads to the E-alkene. organic-chemistry.orgnih.gov The transition state leading to the trans-olefin is energetically more favorable. nrochemistry.comnih.gov This is a key difference from the Wittig reaction, where the stereochemical outcome is highly dependent on the nature of the ylide. Stabilized Wittig reagents also tend to give (E)-alkenes, but non-stabilized Wittig ylides typically yield (Z)-alkenes. wpmucdn.com The reliable E-selectivity of the HWE reaction makes it a go-to method for constructing trans double bonds in complex molecules. alfa-chemistry.comnumberanalytics.com

Advantages in Product Isolation and Purification

Variations and Modifications of HWE Reactions Using this compound Derivatives

While the standard HWE reaction is E-selective, several powerful modifications have been developed to invert this selectivity or to accommodate sensitive substrates, further expanding the reaction's synthetic utility.

A landmark development in HWE chemistry was the Still-Gennari modification, which enables the synthesis of (Z)-alkenes with high selectivity. researchgate.netmdpi.comthieme-connect.com This method involves replacing the methyl or ethyl esters on the phosphorus atom with electron-withdrawing groups, most commonly 2,2,2-trifluoroethyl groups. nrochemistry.comresearchgate.netthieme-connect.com The resulting phosphonate (B1237965), such as methyl bis(2,2,2-trifluoroethyl)phosphonoacetate, dramatically alters the reaction's stereochemical course. thieme-connect.com The increased electrophilicity of the phosphorus atom in the Still-Gennari reagent accelerates the rate of elimination of the oxaphosphetane intermediate. nrochemistry.com This kinetic control prevents the equilibration that would lead to the E-product, favoring the rapid formation of the (Z)-alkene. mdpi.com The reaction is typically run at low temperatures with a strong, non-coordinating base system like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether (18-crown-6) to sequester the cation. mdpi.comthieme-connect.com This modification provides a reliable and highly Z-selective route to α,β-unsaturated esters. mdpi.comnih.gov

| Modification | Reagent Type | Typical Conditions | Stereochemical Outcome |

| Still-Gennari | Phosphonate with electron-withdrawing groups (e.g., -OCH₂CF₃) researchgate.netthieme-connect.com | KHMDS, 18-crown-6, THF, low temp. thieme-connect.com | Predominantly (Z)-alkene nrochemistry.commdpi.com |

This table summarizes the key features of the Still-Gennari modification for achieving Z-selectivity in HWE reactions.

For substrates that are sensitive to the strong bases (like NaH) typically used in HWE reactions, the Masamune-Roush conditions offer a milder alternative. harvard.educonicet.gov.ar These conditions employ a weak amine base, such as diisopropylethylamine (DIPEA) or triethylamine, in the presence of a lithium salt, typically lithium chloride (LiCl), in a solvent like acetonitrile. harvard.eduacs.orgnih.gov This protocol is particularly valuable for reactions involving aldehydes that are prone to epimerization or other side reactions under strongly basic conditions. harvard.educhemrxiv.org The lithium cation is believed to play a crucial role in activating the phosphonate and facilitating the reaction under these mild conditions, while still generally favoring the formation of the (E)-alkene. acs.orgnih.gov This modification significantly broadens the substrate scope of the HWE reaction to include delicate and complex molecules. conicet.gov.ar

Development of Novel Phosphonoacetate Reagents

The foundational Horner-Wadsworth-Emmons (HWE) reaction, while a cornerstone of olefination chemistry, has continually evolved through the development of novel phosphonoacetate reagents. thieme-connect.com These advancements have been driven by the need for greater control over reaction stereoselectivity, particularly for the synthesis of Z-alkenes, and the ability to introduce diverse functionalities into the resulting olefin products. orgsyn.orgresearchgate.net

A significant area of development has been the modification of the phosphonate ester group to influence the stereochemical outcome of the olefination. The Still-Gennari modification, for instance, utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters, to achieve high selectivity for Z-alkenes. researchgate.netenamine.net This approach is based on the principle that electron-withdrawing substituents on the phosphorus atom accelerate the elimination of the oxaphosphetane intermediate, favoring the kinetic Z-product. wikipedia.org Further refinements have led to the creation of reagents like alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetates, which have demonstrated excellent Z-selectivity in reactions with various aldehydes. researchgate.netresearchgate.net

Researchers have also focused on creating phosphonoacetate reagents that are easier to handle and purify. For example, a novel HWE reagent, methyl 2-[bis(3,4,5-trifluorophenoxy)phosphoryl]acetate, was synthesized to facilitate the preparation of mixed phosphonoacetates through sequential alcoholysis. vu.ltthieme-connect.com This allows for the introduction of different alkoxy groups onto the phosphorus atom, providing a handle to fine-tune the reagent's reactivity and selectivity. vu.lt

The introduction of functional groups directly onto the α-carbon of the phosphonoacetate has also been a fruitful area of research. This allows for the direct synthesis of functionalized olefins. Methods have been developed for the α-arylation of phosphonoacetates, providing access to complex arylated products that were not previously easily accessible. acs.org Similarly, the synthesis of α-halophosphonates has been explored, creating valuable intermediates for further synthetic transformations. researchgate.netacs.org The development of these functionalized reagents has significantly expanded the scope of the HWE reaction, enabling the construction of more complex and diverse molecular architectures. researchgate.net

| Reagent Type | Key Feature | Primary Application/Advantage | Reference |

|---|---|---|---|

| bis(2,2,2-trifluoroethyl)phosphonoacetates | Electron-withdrawing fluoroalkoxy groups | High Z-selectivity in olefination (Still-Gennari modification) | researchgate.netenamine.net |

| Alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetates | Bulky and electron-withdrawing fluoroalkoxy groups | Excellent Z-selectivity with a range of aldehydes | researchgate.netresearchgate.net |

| Methyl 2-[bis(3,4,5-trifluorophenoxy)phosphoryl]acetate | Aryl phosphonate ester | Facilitates synthesis of mixed phosphonoacetates for tunable reactivity | vu.ltthieme-connect.com |

| α-Aryl phosphonoacetates | Aryl group at the α-position | Direct synthesis of α,β-unsaturated aryl esters | acs.org |

| α-Halophosphonates | Halogen at the α-position | Synthesis of halogenated olefins | researchgate.netacs.org |

Impact of Substituent Effects on Reactivity and Selectivity

Electron-Withdrawing Group (EWG) Influence

The presence of an electron-withdrawing group (EWG) attached to the α-carbon of the phosphonoacetate is a critical factor influencing the reactivity and selectivity of the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgchemrxiv.org An EWG is defined as a group that reduces the electron density of the molecule to which it is attached. studypug.com This effect significantly impacts several aspects of the olefination process.

Firstly, the EWG increases the acidity of the α-proton, facilitating its removal by a base to form the phosphonate carbanion. otterbein.edu This enhanced acidity allows for the use of milder bases compared to those required for non-stabilized phosphorus ylides. The increased stability of the resulting carbanion also contributes to its higher nucleophilicity. orgsyn.org

Secondly, the nature of the EWG plays a crucial role in determining the stereochemical outcome of the reaction. nih.gov In the context of the HWE reaction, phosphonates bearing strongly electron-withdrawing groups often lead to the preferential formation of Z-alkenes. researchgate.netwikipedia.org This is a key feature of the Still-Gennari modification, which employs phosphonates with highly electron-withdrawing groups like trifluoroethyl esters. enamine.netwikipedia.org The electron-withdrawing nature of these groups is believed to accelerate the rate of elimination of the oxaphosphetane intermediate, leading to the kinetic Z-product before equilibration to the more thermodynamically stable E-isomer can occur. wikipedia.org The pKa of the corresponding alcohol of the ester group correlates with the electron-withdrawing effect; for example, the pKa of 2,2,2-trifluoroethanol (B45653) is 12.4, compared to 16 for ethanol, indicating a stronger electron-withdrawing effect for the trifluoroethyl group. nih.govresearchgate.net

Kinetic studies have demonstrated a clear correlation between the strength of the EWG and the reaction rate. For instance, in protein modifications using HWE olefinations, a cyanophosphonate reagent reacted significantly faster than phosphonates with ester or sulfone substituents. chemrxiv.org This highlights the ability to fine-tune the reactivity of the phosphonoacetate reagent by judicious selection of the EWG. chemrxiv.org

| Electron-Withdrawing Group (EWG) | Effect on α-Proton Acidity | General Effect on Reaction Rate | Typical Stereoselectivity | Reference |

|---|---|---|---|---|

| -COOR (Ester) | Increased | Moderate | Generally E-selective | wikipedia.org |

| -CN (Cyano) | Significantly Increased | Fast | Can favor Z-selectivity | chemrxiv.org |

| -P(O)(O(CH2CF3))2 | Increased | Fast Elimination | Highly Z-selective (Still-Gennari) | researchgate.netwikipedia.org |

| -SO2R (Sulfone) | Increased | Slower | - | chemrxiv.org |

Steric Hindrance and Its Role in Olefination

Steric hindrance, arising from the spatial arrangement of atoms within the reacting molecules, plays a significant role in dictating the stereochemical outcome of the Horner-Wadsworth-Emmons (HWE) olefination. wikipedia.orgorganicchemistrydata.org This effect is observed in relation to the substituents on both the phosphonoacetate reagent and the carbonyl compound.

The steric bulk of the phosphonate reagent itself can have a profound impact on selectivity. wikipedia.org Increasing the size of the alkoxy groups on the phosphorus atom can enhance the preference for the formation of the E-alkene. organicchemistrydata.org This is attributed to steric interactions in the transition state leading to the oxaphosphetane intermediate. The antiperiplanar approach of the carbanion to the carbonyl group is favored when steric clash is minimized. organic-chemistry.org A bulkier phosphonate group will favor an arrangement that ultimately leads to the thermodynamically more stable E-alkene after rotation and elimination. organicchemistrydata.orgorganic-chemistry.org Conversely, in some systems, increasing the steric bulk of the ester moiety in (diphenylphosphono)acetate esters has been shown to increase Z-selectivity. harvard.edu

The structure of the aldehyde or ketone reactant also exerts a strong steric influence. Generally, increasing the steric bulk of the aldehyde leads to greater E-stereoselectivity. wikipedia.org For example, reactions with sterically hindered aldehydes like 3,3-dimethyl-2-phenylbutanal show different reactivity compared to less hindered ones like 2-phenylpropanal, often requiring higher temperatures to achieve similar conversions. rsc.org This is because the larger substituents on the aldehyde disfavor the transition state that leads to the Z-isomer due to increased steric repulsion.

In cases of α-branched phosphonates reacting with aliphatic aldehydes, the steric bulk of both the phosphonate and the aldehyde becomes a critical factor in determining the E/Z ratio. wikipedia.org The interplay between the steric demands of the phosphonate's substituents and the aldehyde's R-group dictates the preferred trajectory of nucleophilic attack and the relative stability of the diastereomeric intermediates, thereby influencing the final alkene geometry. tandfonline.com This principle has been exploited to reverse the typical stereochemical preference of the HWE reaction. By systematically increasing the size of substituents on both the ester and phosphonate moieties, a switch from predominantly E to mostly Z stereochemistry has been achieved in certain cases. organicchemistrydata.org

| Variable | Change in Steric Bulk | Observed Effect on Stereoselectivity | Reference |

|---|---|---|---|

| Aldehyde Substituent | Increase | Generally favors E-alkene formation | wikipedia.org |

| Phosphonate Alkoxy Groups | Increase | Can enhance E-alkene selectivity | organicchemistrydata.org |

| α-Branch on Phosphonate | Presence of branch | Steric interactions with aldehyde become critical for E/Z ratio | wikipedia.org |

| Ester Group on Phosphonate | Increase (in specific systems) | Can increase Z-selectivity | harvard.edu |

Advanced Research Topics and Future Directions

Development of Green Chemistry Approaches for Trimethyl Phosphonoacetate Synthesis and Utilization

The traditional synthesis of this compound often involves the Michaelis-Arbuzov reaction, which can require high temperatures and may produce byproducts that are challenging to manage. google.com In line with the principles of green chemistry, researchers are developing more sustainable and environmentally friendly approaches.

One promising method involves the use of trimethyl phosphite (B83602) and methyl chloroacetate (B1199739) in a rearrangement reaction that is considered a greener alternative due to higher conversion rates and the absence of wastewater generation during production. google.com Another approach focuses on the interphase alkylation of dimethylphosphite (B8804443) with methyl chloroacetate without the use of solvents, employing potassium carbonate or sodium carbonate as a base in the presence of a phase transfer catalyst. researchgate.netbutlerov.com This solvent-free method is being optimized to be scalable for industrial applications using commercially available substrates. butlerov.com

Ultrasound-assisted and microwave-promoted syntheses are also being explored as eco-friendly alternatives. rsc.org These methods offer advantages such as reduced reaction times and improved energy efficiency. rsc.org For instance, a solvent-free Horner-Wadsworth-Emmons reaction catalyzed by DBU has been shown to be highly E-selective. rsc.org The development of these green synthetic routes is crucial for minimizing the environmental impact and improving the economic viability of this compound production. google.comgoogle.com

Exploration of Novel Catalytic Systems for this compound Mediated Reactions

This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the stereoselective synthesis of alkenes. fishersci.cachemicalbook.comsigmaaldrich.com Research is ongoing to discover and develop novel catalytic systems that enhance the efficiency and selectivity of HWE reactions involving this phosphonate (B1237965).

A significant area of focus is the use of milder bases to promote the reaction, particularly for substrates that are prone to epimerization. For example, lithium 1,1,1,3,3,3-hexafluoroisopropoxide (LiHFI) has been demonstrated to be a highly effective weak base for the HWE olefination of epimerizable aldehydes with this compound, resulting in high E-selectivity with minimal epimerization. researchgate.net Guanidines like TBD and MTBD have also been employed as base-promoters, offering mild reaction conditions and straightforward product isolation. researchgate.net